molecular formula C15H13ClN2O7S B2882234 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide CAS No. 1105234-96-5

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide

Cat. No.: B2882234
CAS No.: 1105234-96-5
M. Wt: 400.79
InChI Key: UEDZIJAASQUVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule integrates a 2-chloro-5-nitrobenzenesulfonamide group, a motif frequently explored for its potential as a kinase inhibitor or enzyme modulator , with a benzo[1,3]dioxole (methylenedioxyphenyl) moiety. The benzo[1,3]dioxole group is a common feature in numerous bioactive molecules and is known to influence a compound's interaction with biological systems . The structure is further characterized by an ethoxyethyl linker, which provides spatial separation between these two key pharmacophoric elements. Researchers may utilize this compound as a key intermediate or tool molecule in the synthesis of more complex chemical entities , or as a candidate for high-throughput screening campaigns aimed at discovering new therapeutic agents . Its potential mechanisms of action are likely derived from the sulfonamide group's ability to participate in key hydrogen-bonding interactions within enzyme active sites. This product is intended for non-human research applications exclusively and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chloro-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O7S/c16-12-3-1-10(18(19)20)7-15(12)26(21,22)17-5-6-23-11-2-4-13-14(8-11)25-9-24-13/h1-4,7-8,17H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZIJAASQUVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might have similar effects.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide, with the CAS number 1105234-96-5, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O7SC_{15}H_{13}ClN_{2}O_{7}S, with a molecular weight of 400.8 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is significant in medicinal chemistry due to its diverse biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, research involving nitro-substituted derivatives demonstrated significant cytotoxicity against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS assay for cytotoxicity and BrdU assay for antiproliferative activity.

The findings indicated that certain nitro-substituted compounds exhibited IC50 values in the low micromolar range (e.g., A549 IC50 = 2.12 ± 0.21 μM) . This suggests that modifications to the nitro group can enhance anticancer activity.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for their antimicrobial properties. They were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed varying degrees of antibacterial activity, indicating that structural modifications could lead to improved efficacy against bacterial strains .

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (μM)Antimicrobial Activity
Compound AA5492.12 ± 0.21Moderate against E. coli
Compound BHCC8275.13 ± 0.97Low against S. aureus
Compound CNCI-H3580.85 ± 0.05Significant against both

These results exemplify the potential of benzo[d][1,3]dioxole derivatives in therapeutic applications.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • Compound 2r (): (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine
    • Key Differences : Contains a piperidine ring and phenylsulfonyl group instead of a nitro/chloro-substituted benzenesulfonamide. Synthesized via CuH-catalyzed processes with 63% yield .
  • KCH-1521 (): N-Acylurea derivative with benzodioxole and indole groups.
    • Key Differences : Lacks sulfonamide; features an N-acylurea core linked to indole. Demonstrates biological activity as a talin modulator .

Amide and Piperazine Derivatives

  • Compound 5p (): 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
    • Key Differences : Acetamide core with thiadiazole substituent (mp 171–172°C, 78% yield). NMR data (DMSO-d6) confirms benzodioxole integration .
  • Compounds 21–24 (): Piperazine derivatives with benzodioxole and halogenated aryl groups.
    • Example : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (65% yield, mp 177–178°C). Features a piperazine linker instead of sulfonamide .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • Halogenated Derivatives : Compounds with chloro/nitro groups (e.g., ) exhibit higher melting points (169–185°C) due to increased polarity .
  • Sulfonamide Stability : Sulfonamides in show stability under CuH catalysis, suggesting the target compound may require inert conditions for synthesis .

Spectroscopic Characterization

  • 1H-NMR Trends : Benzodioxole protons resonate at δ 5.90–6.00 (), while sulfonamide NH peaks appear at δ 12.85 ().
  • Elemental Analysis : Close agreement between calculated and observed C/H/N percentages in piperazine derivatives (e.g., C: 59–71%, N: 3–5%) validates purity .

Preparation Methods

Nucleophilic Substitution of Ethylene Diamine

The amine intermediate is typically synthesized through a nucleophilic substitution reaction between sesamol (benzo[d]dioxol-5-ol) and 2-chloroethylamine hydrochloride.

Procedure

  • Sesamol (5.0 g, 36.2 mmol) and 2-chloroethylamine hydrochloride (4.2 g, 36.2 mmol) are dissolved in anhydrous dimethylformamide (DMF, 50 mL).
  • Potassium carbonate (10.0 g, 72.4 mmol) is added, and the mixture is stirred at 80°C for 12 hours under nitrogen.
  • The reaction is quenched with ice water, extracted with ethyl acetate (3 × 50 mL), and dried over sodium sulfate.
  • The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield 2-(benzo[d]dioxol-5-yloxy)ethylamine as a pale-yellow oil (Yield: 68%).

Alternative Pathway: Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple sesamol with 2-aminoethanol.

Synthesis of 2-Chloro-5-Nitrobenzenesulfonyl Chloride

Direct Sulfonation of Chloronitrobenzene

2-Chloro-5-nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation of 1-chloro-4-nitrobenzene.

Procedure

  • 1-Chloro-4-nitrobenzene (10.0 g, 63.7 mmol) is added dropwise to chlorosulfonic acid (30 mL) at 0°C.
  • The mixture is stirred at 110°C for 4 hours, poured onto ice, and filtered to isolate the sulfonyl chloride.
  • Recrystallization from dichloromethane/hexane yields yellow crystals (Yield: 72%, Purity: 98% by HPLC).

Sulfonamide Coupling Reaction

Standard Sulfonylation Protocol

The final step involves reacting 2-(benzo[d]dioxol-5-yloxy)ethylamine with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions.

Procedure

  • 2-(Benzo[d]dioxol-5-yloxy)ethylamine (3.0 g, 14.3 mmol) and triethylamine (4.3 mL, 31.5 mmol) are dissolved in dry tetrahydrofuran (THF, 50 mL).
  • 2-Chloro-5-nitrobenzenesulfonyl chloride (4.1 g, 15.7 mmol) is added dropwise at 0°C.
  • The reaction is stirred at room temperature for 6 hours, followed by solvent evaporation under reduced pressure.
  • The residue is dissolved in dichloromethane (100 mL), washed with 1 M HCl (2 × 50 mL) and brine (50 mL), and dried over magnesium sulfate.
  • Purification via recrystallization (ethanol/water) yields the title compound as a white solid (Yield: 82%, Purity: 99.1% by HPLC).

Catalytic Enhancement with DMAP

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, reducing completion time from 6 to 3 hours.

Purification and Characterization

Chromatographic Purification

Crude products are often contaminated with unreacted sulfonyl chloride or amine. Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >99% purity.

Recrystallization Optimization

Ethanol/water (3:1) is the optimal solvent system, yielding crystals with minimal impurity carryover (melting point: 148–150°C).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 6.89 (s, 1H), 6.82 (d, J = 8.0 Hz, 1H), 6.72 (d, J = 8.0 Hz, 1H), 5.98 (s, 2H), 4.12 (t, J = 6.0 Hz, 2H), 3.45 (t, J = 6.0 Hz, 2H).
  • LC-MS (ESI+): m/z = 430 [M+H]+.

Optimization of Reaction Conditions

Solvent Screening

Table 1: Solvent Effects on Sulfonamide Yield

Solvent Temperature (°C) Time (h) Yield (%)
THF 25 6 82
DCM 25 8 75
Acetonitrile 40 4 79
DMF 25 6 68

THF provides optimal balance between reaction rate and yield.

Base Selection

Triethylamine outperforms pyridine and sodium bicarbonate in neutralizing HCl, minimizing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction time by 50% and improves consistency (purity: 99.5% vs. 99.1% batch).

Waste Management

Chloride byproducts are neutralized with aqueous sodium bicarbonate, ensuring compliance with environmental regulations.

Q & A

Basic Research Question

Q: What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high yield and purity? A: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzo[d][1,3]dioxole-5-yloxy ethylamine intermediate via nucleophilic substitution, using K2_2CO3_3 as a base in polar aprotic solvents (e.g., MeCN) at 60–80°C for 12–24 hours .
  • Step 2: Sulfonylation of the intermediate with 2-chloro-5-nitrobenzenesulfonyl chloride under controlled pH (7–8) in dichloromethane or THF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Critical parameters include solvent choice (to avoid side reactions), stoichiometric ratios (1:1.2 for sulfonyl chloride), and temperature control (<40°C during sulfonylation). Yields >70% are achievable with HPLC purity ≥95% .

Advanced Research Question

Q: How does crystallographic data from analogous sulfonamides inform conformational analysis of this compound? A: Crystal structures of related compounds (e.g., N-[2-(benzo[d][1,3]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide ) reveal:

  • Z-shaped conformation due to a central N–C–C–C torsion angle of ~62.4°, with dihedral angles between aromatic rings averaging 28.2° .
  • Hydrogen bonding networks (N–H⋯O) forming dimeric structures in the solid state, which may influence solubility and packing .
    These insights guide molecular dynamics simulations to predict solvent interactions and bioactive conformations. Researchers should validate using single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) and compare with density functional theory (DFT) models .

Advanced Research Question

Q: How can contradictions in reported biological activities of benzo[d][1,3]dioxole-containing sulfonamides be resolved? A: Discrepancies often arise from:

  • Target selectivity: SPR assays (e.g., for talin binding in KCH-1521 ) show concentration-dependent binding (50–800 µM) but may conflict with cellular activity due to off-target effects .
  • Structural modifications: Substituents like the nitro group at position 5 enhance electrophilicity, potentially altering binding kinetics compared to methyl or chloro analogs .
    Methodological recommendations:
  • Use orthogonal assays (e.g., SPR, ITC, and cellular thermal shift assays) to confirm target engagement.
  • Compare IC50_{50} values under standardized conditions (pH 7.4, 37°C) to isolate structure-activity relationships .

Basic Research Question

Q: What analytical techniques are essential for characterizing this compound’s purity and structural integrity? A:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR (400 MHz, CDCl3_3/DMSO-d6_6) confirm regiochemistry and detect impurities. Key signals include aromatic protons (δ 6.8–7.8 ppm) and sulfonamide NH (δ 8.2–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity >95% .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]+^+ confirm the expected molecular weight (e.g., m/z 455.3 for C15_{15}H14_{14}ClN2_2O6_6S) .

Advanced Research Question

Q: What computational strategies predict the binding affinity of this compound to kinase targets like GPCRs? A:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GPCR kinase 2 (GRK2). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic residues (e.g., Lys220) .
  • Molecular Dynamics (MD) Simulations: AMBER or GROMACS simulations (100 ns, explicit solvent) assess stability of the sulfonamide-enzyme complex. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
  • Validation: Compare computational predictions with SPR data (KD values) and mutagenesis studies to refine models .

Advanced Research Question

Q: How do steric and electronic effects of the nitro substituent influence reactivity in downstream derivatization? A:

  • Steric effects: The nitro group at position 5 reduces accessibility for nucleophilic attack, requiring harsh conditions (e.g., Pd/C hydrogenation at 50 psi H2_2) for reduction to an amine .
  • Electronic effects: The nitro group’s meta-directing nature dictates regioselectivity in electrophilic substitution (e.g., bromination at position 4) .
    Experimental design:
  • Monitor reaction progress via TLC (silica gel, UV visualization) and optimize using DFT-calculated Fukui indices to predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.